molecular formula C12H11N3O4S B4484934 methyl 5-[(3-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

methyl 5-[(3-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B4484934
M. Wt: 293.30 g/mol
InChI Key: POBAQFFZJJVHTC-UHFFFAOYSA-N
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Description

Methyl 5-[(3-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a methyl carboxylate group and at the 5-position with a 3-methoxybenzoylamino moiety. The compound’s synthesis likely involves nucleophilic substitution or cyclization reactions, similar to related thiadiazole derivatives described in the literature .

Properties

IUPAC Name

methyl 5-[(3-methoxybenzoyl)amino]thiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-18-8-5-3-4-7(6-8)10(16)13-11-9(12(17)19-2)14-15-20-11/h3-6H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBAQFFZJJVHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(N=NS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(3-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 3-methoxybenzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methanol and a catalytic amount of acid to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Thiadiazole derivatives, including methyl 5-[(3-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate, have been studied for their antimicrobial activities. The 1,3,4-thiadiazole moiety is known for its ability to inhibit various bacterial and fungal strains.

Case Study: Antimicrobial Activity

A review highlighted the antimicrobial properties of various thiadiazole derivatives. For instance, compounds with halogen substitutions on the phenyl ring exhibited increased antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Table 1: Antimicrobial Activities of Thiadiazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
AS. aureus31.25 μg/mL
BE. coli62.5 μg/mL
CCandida albicans32.6 μg/mL

Anticancer Potential

Research indicates that thiadiazole derivatives can act as potential anticancer agents. The cytotoxic properties of these compounds have been evaluated against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the anticancer potential of thiadiazole derivatives, this compound showed significant cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The IC50 values were reported to be as low as 0.28 μg/mL for certain derivatives .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
AHCT1163.29
BMCF-70.28
CH46010

Future Directions in Research

Given the promising results associated with this compound, future research should focus on:

  • Synthesis of New Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic potential.
  • Combination Therapies : Investigating synergistic effects when combined with other therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 5-[(3-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 5-Position

The 5-position of the thiadiazole ring is a critical site for modulating chemical and physical properties. Key analogs and their differences are summarized below:

Table 1: Substituent Comparison at the 5-Position
Compound 5-Substituent Key Properties/Reactivity Evidence Source
Target Compound 3-Methoxybenzoylamino Enhanced resonance stabilization; moderate lipophilicity due to methoxy group
Ethyl 5-Bromo-1,2,3-thiadiazole-4-carboxylate Bromo High reactivity in nucleophilic substitutions (e.g., with amines)
Ethyl 5-(Phenoxycarbonylamino)-1,2,3-thiadiazole-4-carboxylate Phenoxycarbonylamino Increased steric bulk; potential for π-π interactions with aromatic systems
Ethyl 5-(Phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate Phenylsulfonyl Strong electron-withdrawing effect; may hinder nucleophilic attack
Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate Amino High reactivity in condensation/cyclization reactions

Key Observations :

  • Reactivity: Bromo and amino substituents (e.g., ) enable facile functionalization, whereas the target compound’s acylated amino group may resist further substitution, favoring stability.
  • Biological Interactions : The methoxybenzoyl group could enhance membrane permeability compared to polar sulfonyl or carboxylate analogs, as seen in benzoxazole derivatives .

Physicochemical and Structural Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Ethyl 5-Bromo Analog Ethyl 5-Sulfonyl Analog
Solubility Moderate in polar aprotic solvents Low (hydrophobic bromo) Low (polar sulfonyl)
Melting Point Likely >150°C (crystalline) 89–92°C 110–115°C
Hydrogen Bonding Strong (amide N–H, carbonyl) Weak Moderate (sulfonyl O)

Structural Insights :

  • Crystallographic data for analogs (e.g., sulfonyl derivatives ) suggest that the target compound’s methoxybenzoyl group may induce distinct packing patterns due to planar aromatic stacking.

Biological Activity

Methyl 5-[(3-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a synthetic compound belonging to the class of thiadiazoles, which are characterized by their five-membered ring structure containing nitrogen and sulfur. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N3O4S, with a molecular weight of approximately 293.30 g/mol. The structure includes a methyl ester at the carboxylic acid position and a methoxybenzoyl group linked through an amino group. The presence of the thiadiazole ring enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Thiadiazoles, including this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of thiadiazoles demonstrate activity against various bacterial strains. For instance:

  • Bacterial Strains Tested :
    • Bacillus anthracis
    • Bacillus cereus
    • Escherichia coli
    • Staphylococcus aureus

The compound showed moderate to significant antibacterial activity against Gram-positive bacteria and varying degrees of antifungal activity against strains like Candida albicans .

Antitumor Activity

The antitumor potential of thiadiazole derivatives is well-documented. Studies have shown that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation effectively. For example:

  • IC50 Values :
    • Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Molecular dynamics simulations have indicated that such compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding, contributing to their cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Biological Activity
Thiadiazole RingEssential for cytotoxic activity
Methoxy GroupEnhances solubility and bioactivity
Amino LinkageInfluences binding affinity with biological targets

These features suggest that modifications to the structure could lead to enhanced biological activities or reduced toxicity.

Case Studies

  • Antimicrobial Evaluation : A study evaluated various thiadiazole derivatives against E. coli and S. aureus, revealing that compounds with a methoxy substitution exhibited improved antibacterial properties compared to their unsubstituted counterparts .
  • Antitumor Screening : Another investigation into the cytotoxicity of thiadiazole derivatives found that specific substitutions on the benzoyl moiety significantly affected their potency against cancer cell lines, highlighting the importance of structural modifications in drug design .

Q & A

What are the recommended safety protocols for handling methyl 5-[(3-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate in laboratory settings?

Basic
Researchers must adhere to strict safety measures due to its classification under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key protocols include:

  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles. Use full-face visors for bulk handling .
  • Ventilation : Conduct experiments in fume hoods with adequate airflow to minimize inhalation risks .
  • Decontamination : Immediately remove contaminated clothing and dispose of it as hazardous waste. Provide emergency eyewash stations and hand-washing facilities .

What synthetic methodologies are commonly employed to prepare this compound?

Basic
The compound is synthesized via multi-step organic reactions, typically involving:

  • Heterocyclic core formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives to form the 1,2,3-thiadiazole ring .
  • Acylation : Coupling the thiadiazole intermediate with 3-methoxybenzoyl chloride under anhydrous conditions (e.g., DMF solvent, 0–5°C) .
  • Esterification : Methylation of the carboxylate group using methanol and catalytic sulfuric acid .
    Reaction progress is monitored via TLC, with purification by recrystallization or column chromatography .

How can researchers confirm the purity and structural integrity of synthesized batches?

Basic
Standard analytical techniques include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxybenzoyl proton signals at δ 3.8–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+: ~364.08 g/mol) .

How can reaction yields be optimized during synthesis?

Advanced
Yield optimization requires addressing:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency but may require post-reaction dialysis to remove traces .
  • Catalysis : Substoichiometric DMAP (4-dimethylaminopyridine) accelerates coupling reactions by stabilizing reactive intermediates .
  • Temperature control : Low temperatures (−10°C) during cyclocondensation reduce side-product formation .
    Statistical tools like Design of Experiments (DoE) can identify critical parameters for yield improvement .

What structural features influence the compound’s biological activity?

Advanced
Key structural determinants include:

  • Thiadiazole ring : Enhances electron-deficient character, promoting interactions with enzymatic active sites (e.g., kinase inhibition) .
  • 3-Methoxybenzoyl group : The methoxy substituent’s position modulates lipophilicity, affecting membrane permeability (logP ~2.5) .
  • Methyl ester : Serves as a prodrug motif, with in vivo hydrolysis to the carboxylic acid enhancing bioavailability .
    Structure-activity relationship (SAR) studies suggest replacing the methoxy group with halogens (e.g., Cl) increases antimicrobial potency .

How should researchers resolve contradictions in reported biological activity data?

Advanced
Contradictions (e.g., variable IC50_{50} values in kinase assays) may arise from:

  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 100 µM) to ensure reproducibility .
  • Cellular context : Use isogenic cell lines to control for genetic variability in target expression .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or thermal shift assays to rule out false positives .

What experimental designs are suitable for SAR studies on derivatives?

Methodological
A robust SAR framework includes:

  • Scaffold diversification : Synthesize analogs with variations in the thiadiazole ring (e.g., 1,2,4-thiadiazole) and acyl groups .
  • Controlled variables : Test substituents systematically (e.g., para vs. meta methoxy) while holding other groups constant .
  • Biological assays : Use tiered screening—primary in vitro assays (e.g., enzyme inhibition) followed by cell-based viability tests .

How can the mechanism of action be elucidated for this compound?

Advanced
Combined methodologies are required:

  • In silico docking : Predict binding poses with targets like COX-2 or EGFR using AutoDock Vina (PDB ID: 1PGH) .
  • Kinase profiling : Broad-spectrum kinase panels (e.g., Eurofins) identify off-target effects .
  • CRISPR-Cas9 knockout : Validate target relevance by deleting putative genes in model organisms (e.g., C. elegans) .

How should discrepancies in acute toxicity data be addressed?

Methodological
Discrepancies (e.g., LD50_{50} variability) necessitate:

  • Route-specific testing : Compare oral, IV, and dermal administration in rodents per OECD Guidelines 423 .
  • Metabolite analysis : Use LC-MS to identify toxic metabolites (e.g., hydrolyzed carboxylic acid) in plasma .
  • Cross-species validation : Assess toxicity in zebrafish embryos (FET assay) to confirm mammalian findings .

What strategies are recommended for environmental impact assessments?

Advanced
Follow frameworks like Project INCHEMBIOL to evaluate:

  • Persistence : Hydrolysis half-life (t1/2_{1/2}) under simulated sunlight (λ > 290 nm) .
  • Bioaccumulation : Measure logKow_{ow} and BCF (bioconcentration factor) in Daphnia magna .
  • Ecotoxicology : Algal growth inhibition tests (OECD 201) to assess aquatic toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-[(3-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-[(3-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

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